molecular formula C24H25NO4 B13370887 4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide

Katalognummer: B13370887
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: LOMVCJNSPDUYDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide is an organic compound with a complex structure that includes multiple functional groups such as ethoxy, methoxy, and benzamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide can be achieved through a multi-step process. One common method involves the condensation of 4-ethoxybenzenamine with 4-methoxybenzaldehyde under acidic conditions to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide undergoes various chemical reactions including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzenamide, N-(4-methoxyphenyl)-: Similar structure but lacks the ethoxy group.

    4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine: Similar structure but with different functional groups.

Uniqueness

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C24H25NO4

Molekulargewicht

391.5 g/mol

IUPAC-Name

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)-phenylmethyl]benzamide

InChI

InChI=1S/C24H25NO4/c1-4-29-21-15-12-19(16-22(21)28-3)24(26)25-23(17-8-6-5-7-9-17)18-10-13-20(27-2)14-11-18/h5-16,23H,4H2,1-3H3,(H,25,26)

InChI-Schlüssel

LOMVCJNSPDUYDF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.